3-Amino-4-(trifluoromethoxy)benzonitrile
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Overview
Description
3-Amino-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H5F3N2O. It is characterized by the presence of an amino group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring.
Scientific Research Applications
3-Amino-4-(trifluoromethoxy)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for research in drug discovery.
Industry: Used in the production of agrochemicals and materials with specific properties
Safety and Hazards
“3-Amino-4-(trifluoromethoxy)benzonitrile” is considered hazardous. It has hazard statements H302-H317-H319 , indicating that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(trifluoromethoxy)benzonitrile typically involves the introduction of the trifluoromethoxy group onto a benzene ring followed by the introduction of the amino and nitrile groups. One common method involves the nucleophilic aromatic substitution reaction where a trifluoromethoxy group is introduced onto a suitable aromatic precursor.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(trifluoromethoxy)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the nitrile group can yield primary amines .
Mechanism of Action
The mechanism of action of 3-Amino-4-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds with biological targets, while the nitrile group can participate in various chemical interactions .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but with the amino and trifluoromethyl groups in different positions.
Uniqueness
3-Amino-4-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability compared to similar compounds with trifluoromethyl groups .
Properties
IUPAC Name |
3-amino-4-(trifluoromethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-2-1-5(4-12)3-6(7)13/h1-3H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQURZRBBZTFKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697343 |
Source
|
Record name | 3-Amino-4-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220630-86-3 |
Source
|
Record name | 3-Amino-4-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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